molecular formula C8H6F3NO2 B2455253 (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid CAS No. 2248186-14-1

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid

Cat. No.: B2455253
CAS No.: 2248186-14-1
M. Wt: 205.136
InChI Key: DCTBSAWDONTRJH-VKHMYHEASA-N
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Description

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is an organic compound featuring a pyridine ring substituted with three fluorine atoms at positions 3, 5, and 6, and a propanoic acid moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid typically involves the introduction of the trifluoropyridine moiety followed by the formation of the propanoic acid group. One common method includes the nucleophilic substitution of a suitable pyridine precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoropyridine ring can participate in various substitution reactions, including nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyridine ring.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as carboxylates, alcohols, and substituted pyridines.

Scientific Research Applications

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated pyridine ring is of interest in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropyridine moiety can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and stability. The propanoic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    2-(Trifluoromethyl)pyridine: A simpler analog with a single trifluoromethyl group.

    3,5-Difluoropyridine: Lacks the propanoic acid moiety but shares the fluorinated pyridine structure.

    2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and a carboxylic acid, but on a benzene ring instead of a pyridine ring.

Uniqueness: (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is unique due to the specific arrangement of fluorine atoms on the pyridine ring and the presence of the propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTBSAWDONTRJH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(C=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=C(C=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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